Bis-(imidazol-2-YL)-methane

Coordination Chemistry Bioinorganic Modeling Stability Constant Analysis

Reproducibility in metalloprotein mimicry and coordination chemistry demands precise chelate ring geometry. The methylene bridge in Bis-(imidazol-2-yl)methane (2-BIM) enforces a six-membered chelate ring upon metal binding-distinct from the five-membered ring of 2,2'-biimidazole. - **Bioinorganic Modeling:** Replicates flexible, distal histidine coordination in multi-histidine metalloenzyme active sites; provides [Cu(2-BIM)2]2+ as a crystallographic benchmark for type 2 copper centers. - **Materials Synthesis:** Enables MOF and coordination polymer development with published thermal stability data (M(2-BIM)2Cl2, M = Co, Ni, Cu) for process optimization. - **Iron Catalysis:** [Fe(2-BIM)3]3+/2+ exhibits a lower redox potential (0.51 V vs. NHE) than the ketone analog, minimizing ligand oxidation in catalytic cycles.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 64269-81-4
Cat. No. B3069399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(imidazol-2-YL)-methane
CAS64269-81-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)CC2=NC=CN2
InChIInChI=1S/C7H8N4/c1-2-9-6(8-1)5-7-10-3-4-11-7/h1-4H,5H2,(H,8,9)(H,10,11)
InChIKeyDKWVMFVZPTZPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-(imidazol-2-yl)methane: Baseline Overview


Bis-(imidazol-2-yl)methane (2-BIM, BIM, or BiImM) is a bidentate N,N′-chelating ligand comprising two imidazole rings bridged by a single methylene carbon [1]. This tetrahedral spacer enforces a fixed 6-membered chelate ring upon metal coordination, rendering it the structurally simplest and most widely utilized scaffold for mimicking multihistidine coordination environments in metalloproteins [2]. Its synthetic accessibility, combined with a robust ability to coordinate divalent first-row transition metals (Mn, Co, Ni, Cu, Zn), has established 2-BIM as a benchmark ligand in bioinorganic modeling, coordination polymer synthesis, and catalytic system development [3].

Ligand Type
Bidentate bis(imidazolyl) scaffold with methylene bridge
Coordination Feature
Forms 6-membered chelate ring upon metal binding
Primary Workflows
Bioinorganic modeling, coordination polymer synthesis, catalyst design

Bis-(imidazol-2-yl)methane: Why Substitution Fails


The selection of a polyimidazole ligand is not interchangeable; subtle structural variations produce non-linear changes in coordination geometry, metal-binding affinity, and resultant complex stability. The central methylene bridge in Bis-(imidazol-2-yl)methane (2-BIM) defines a specific bite angle that yields a six-membered chelate ring, whereas direct 2,2′-biimidazole (BiIm) forms a less flexible five-membered ring [1]. This seemingly minor difference translates to a markedly higher formation degree of chelated isomers for 2-BIM compared to BiIm [1]. Furthermore, the presence of the methylene linker significantly enhances the metal-binding ability of the bis(imidazolyl) residue relative to analogous bis(pyridyl) frameworks, which exhibit substantially weaker affinity under identical conditions [2]. Therefore, substituting 2-BIM with a structurally similar analog without accounting for these quantifiable differences in chelate ring size and donor atom set will inevitably alter coordination outcomes and compromise experimental reproducibility.

Chelate ring size mismatch
2,2′-biimidazole forms a 5-membered ring, altering coordination geometry and chelate stability relative to the 6-membered 2-BIM chelate.
Donor atom substitution
Bis(pyridyl) analogs exhibit substantially weaker metal-binding affinity, particularly under acidic conditions, which may reduce complex yields.
Bridge atom modification
Replacing the CH2 bridge with C=O (2-BIK) alters Cu(II) geometry, shortens Cu−N bonds, and raises iron redox potential by ~0.60 V.

Bis-(imidazol-2-yl)methane: Comparative Performance Metrics


Six-Membered Chelate Formation Advantage

A critical differentiation between Bis-(imidazol-2-yl)methane (BiImM/2-BIM) and its direct structural analog 2,2′-biimidazole (BiIm) lies in chelate ring size, which directly governs isomer distribution in solution. Analysis of stability constants demonstrates that the formation degree of chelated isomers is substantially higher for 2-BIM due to the preference for six-membered rings over the five-membered rings formed by BiIm [1]. This translates to a more thermodynamically stable and structurally predictable chelate in aqueous solution.

Chelate Formation
Head-to-head
Six-membered chelate formation reported to be more favored than five-membered ring in aqueous Ni2+, Cu2+, Zn2+ complexes.
Supports selection for chelate geometry fidelity
Intramolecular equilibrium evaluation; stability constant context
Coordination Chemistry Bioinorganic Modeling Stability Constant Analysis

Superior Imidazole vs. Pyridine Binding Affinity

When designing chelators for transition metals, the choice between imidazole and pyridine donors has profound implications. A potentiometric study directly comparing a glycinamido-bis(imidazol-2-yl)methane derivative (H-Gly-BIMA) with a prolineamido-bis(pyridin-2-yl)methane analog (Prodipa) revealed that the metal binding ability of the bis(imidazolyl) residue is markedly higher than that of the bis(pyridyl) ligand, particularly in acidic media [1]. This indicates a stronger and more resilient coordination of the target 2-BIM core relative to its pyridyl counterpart.

Binding Affinity
Head-to-head
Bis(imidazolyl) residue shows reported markedly higher metal-binding ability vs. bis(pyridyl) analog; pyridyl coordination negligible in acidic media.
Reported binding profile supports imidazole donor selection
Potentiometric and spectroscopic study; Cu(II), Zn(II) systems
Potentiometry Metal Binding Affinity Bioinorganic Chemistry

Cu(II) Geometry: CH2 vs. C=O Bridge

X-ray crystallographic analysis of [Cu(ClO4)2(BIM)2] and [Cu(BIK)2](ClO4)2 (BIK = bis(imidazol-2-yl) ketone) provides direct structural differentiation between the methylene-bridged 2-BIM and its carbonyl-bridged analog [1]. While both act as bidentate N,N′-donors, the change in bridge from CH2 to C=O alters the ligand field. The 2-BIM complex exhibits a tetragonal geometry with Cu−N bond distances of 1.998(3) and 2.001(2) Å, whereas the BIK complex adopts a distorted tetrahedral geometry with significantly shorter Cu−N bonds of 1.961(7) and 1.954(7) Å [1]. The redox potential of the [Fe(2-BIM)3]3+/2+ couple in acetonitrile is reported as 0.51 V vs. NHE, whereas the corresponding [Fe(2-BIK)3]3+/2+ couple exhibits a substantially higher potential of 1.11 V vs. NHE [2].

Cu(II) Geometry & Redox
Head-to-head
Cu−N bonds elongated ~0.04 Å in 2-BIM vs. 2-BIK; Fe(III/II) couple E1/2 = 0.51 V (2-BIM) vs. 1.11 V (2-BIK) — ΔE = 0.60 V
Enables tetragonal Cu(II) environment; lower iron redox potential reduces ligand oxidation risk
X-ray crystallography and cyclic voltammetry in CH3CN
Crystallography Copper Proteins EPR Spectroscopy

Thermal Decomposition of 2-BIM Complexes

Thermal stability is a critical parameter for the processing and application of metal complexes. A systematic thermoanalytical study of M(2-BIM)2Cl2 complexes (M = Co, Ni, Cu) revealed metal-dependent decomposition steps, as determined by thermogravimetry (TG), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC) [1]. The evolved gas analysis (EGA) by FTIR confirmed the decomposition pathways and identified released products, providing a benchmark dataset for evaluating the thermal behavior of 2-BIM complexes relative to other polyimidazole systems. While direct comparative data with analogs like N-methylated 2-BIM are not available in this specific study, the detailed thermal stability and decomposition mechanism data serve as a class-level benchmark, allowing researchers to anticipate thermal behavior and select the appropriate metal-ligand combination for high-temperature applications [1].

Thermal Stability
Class-level
Benchmark TG/DTG/DSC decomposition data for Co, Ni, Cu 2-BIM chloride complexes; evolved gas analysis by FTIR included.
Provides thermal-processing reference for coordination materials
Data to verify under specific synthetic conditions; direct analog comparison not available
Thermal Analysis Coordination Polymer Precursors Thermogravimetry

Bis-(imidazol-2-yl)methane: Key Application Scenarios


Multi-Histidine Metalloenzyme Modeling

The six-membered chelate ring formed by 2-BIM more accurately replicates the flexible, distal imidazole coordination seen in multi-histidine metalloenzyme active sites compared to the rigid five-membered ring of 2,2′-biimidazole [1]. This structural fidelity is crucial for biophysical studies aimed at elucidating enzymatic mechanisms. Furthermore, the well-defined tetragonal copper(II) geometry observed crystallographically for [Cu(2-BIM)2]2+ [2] provides a reliable spectroscopic and structural benchmark for type 2 copper centers, enabling researchers to correlate subtle ligand-field changes with functional outcomes. Procurement of 2-BIM is therefore mandated for accurate bioinorganic modeling where structural mimicry is the primary experimental objective.

Coordination Polymer and MOF Synthesis

The robust coordination ability of the bis(imidazolyl) framework, which outperforms bis(pyridyl) analogs in metal-binding affinity [1], makes 2-BIM an excellent building block for coordination polymers. Crucially, the detailed thermal analysis data available for M(2-BIM)2Cl2 complexes (Co, Ni, Cu) [2] provides a quantitative foundation for processing these materials. Researchers can use this thermogravimetric benchmark to define annealing temperatures, assess thermal stability limits, and optimize solvothermal synthesis conditions for MOFs or extended networks. In contrast, similar thermal datasets for less common polyimidazole linkers are often absent, making 2-BIM a lower-risk, data-rich choice for materials synthesis.

Iron Catalyst Redox Control

The iron chemistry of 2-BIM is distinct. The [Fe(2-BIM)3]3+/2+ redox potential (0.51 V vs. NHE) is significantly lower than that of the corresponding bis(imidazol-2-yl) ketone complex (1.11 V vs. NHE) [1]. This quantitative difference dictates that iron complexes of 2-BIM are less prone to oxidizing the coordinated ligand itself, as the iron(III) state is a milder oxidant. This property is critical for catalytic cycles where ligand degradation via metal-mediated oxidation must be avoided. Researchers designing iron-based oxidation catalysts or biomimetic systems (e.g., models of non-heme iron oxygenases) should select 2-BIM over the ketone analog 2-BIK when a more electron-rich metal center and a wider electrochemical stability window for the ligand are required.

Application
Selection Property
Validation Focus
Metalloenzyme active site modeling
Six-membered chelate ring mimicry
Coordination geometry fidelity; type 2 Cu center spectroscopic benchmarking
Coordination polymer / MOF synthesis
Reported higher metal-binding affinity vs. bis(pyridyl) frameworks
Thermal decomposition benchmark data for processing parameter selection
Iron-based redox catalyst design
Reported lower Fe(III/II) redox potential
Electrochemical stability of ligand framework under catalytic conditions
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